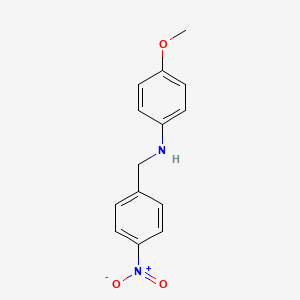

4-Methoxy-N-(4-nitrobenzyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O3 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

4-methoxy-N-[(4-nitrophenyl)methyl]aniline |

InChI |

InChI=1S/C14H14N2O3/c1-19-14-8-4-12(5-9-14)15-10-11-2-6-13(7-3-11)16(17)18/h2-9,15H,10H2,1H3 |

InChI Key |

SPQJLZSKAZBIJO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 Methoxy N 4 Nitrobenzyl Aniline

Detailed Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

A thorough analysis of the vibrational modes of 4-Methoxy-N-(4-nitrobenzyl)aniline through Fourier-Transform Infrared (FT-IR) and Raman spectroscopy is crucial for a complete understanding of its molecular structure and bonding. However, specific experimental or computational data for this compound is not available in the reviewed literature.

Assignment of Characteristic Absorption Bands to Molecular Vibrations

Detailed assignments of characteristic absorption bands from FT-IR and Raman spectra to specific molecular vibrations within this compound have not been reported. Such an analysis would typically involve identifying the stretching and bending vibrations of key functional groups, including the nitro group (NO₂), the ether linkage (C-O-C), the secondary amine (N-H), and the aromatic rings (C-H, C=C). While studies on related molecules, such as 4-nitro-4′-methoxy benzylidene aniline (B41778), have been conducted, the difference in the central linkage (imine vs. amine) prevents direct extrapolation of vibrational data. A computational approach using Density Functional Theory (DFT) would be necessary to predict these vibrational frequencies and their corresponding assignments in the absence of experimental spectra.

Conformational Insights from Vibrational Modes Analysis

Analysis of the vibrational modes, particularly in the low-frequency region of the Raman spectrum, can provide valuable insights into the conformational isomers of this compound. However, no such studies have been published. Conformational analysis would focus on the rotational freedom around the C-N and C-C single bonds connecting the aromatic rings and the benzyl (B1604629) group, which would be reflected in the vibrational spectra.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

While basic ¹H-NMR data for this compound is available, a comprehensive analysis using advanced NMR techniques is missing from the scientific record.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

There are no published studies utilizing two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) for this compound. These techniques are essential for unambiguously confirming the chemical structure by establishing proton-proton and proton-carbon correlations throughout the molecule. Such an analysis would definitively assign all proton and carbon signals and confirm the connectivity between the methoxy (B1213986), aniline, and nitrobenzyl fragments.

Solid-State NMR for Crystalline Form Characterization and Polymorphism

Information regarding the solid-state NMR analysis of this compound is not available. Solid-state NMR is a powerful tool for characterizing the crystalline form of a compound and identifying the presence of polymorphs, which can have different physical properties. This analysis would provide insights into the molecular packing and intermolecular interactions in the solid state.

Dynamic NMR for Rotational Barriers and Conformational Exchange

No dynamic NMR (DNMR) studies have been performed on this compound to investigate rotational barriers and conformational exchange processes. DNMR experiments, conducted at variable temperatures, could be used to determine the energy barriers associated with rotation around the C-N and C-C bonds. This would provide valuable information on the conformational flexibility of the molecule in solution. While general methodologies for DNMR and studies on other N-benzylanilines exist, specific data for the title compound is absent.

High-Resolution Mass Spectrometry for Precise Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, the molecular formula is established as C₁₄H₁₄N₂O₃. The theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, has been computed to be 258.100442 Da. nih.gov Experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that corresponds closely to this value, confirming the compound's elemental formula with high confidence.

While detailed experimental fragmentation data for this compound is not extensively published, analysis of its structure allows for the prediction of its likely fragmentation pathways under electron ionization. The molecule contains several bonds susceptible to cleavage:

Benzylic C-N Bond Cleavage: The bond between the benzyl carbon and the secondary amine is a likely point of fracture, which would lead to the formation of a stable 4-nitrobenzyl cation (m/z 136) and a 4-methoxyaniline radical fragment, or a 4-methoxy-N-methyleneanilinium radical cation and a 4-nitrophenyl radical.

Loss of Nitro Group: Fragmentation involving the loss of the nitro group (NO₂) or nitrous oxide (NO) from the molecular ion is a common pathway for nitroaromatic compounds.

Fragmentation of the Methoxy Group: The loss of a methyl radical (•CH₃) from the methoxy group is another plausible fragmentation step.

A systematic analysis of these fragments would allow for the unambiguous confirmation of the compound's structural connectivity.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

Crystallographic analysis of this compound reveals that it crystallizes in the monoclinic system with the space group P2₁/n. researchgate.netnih.gov The detailed unit cell parameters determined at a temperature of 293 K are presented in the table below. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 7.4993 (3) Å |

| b | 17.1516 (7) Å |

| c | 10.0048 (5) Å |

| α | 90° |

| β | 96.861 (4)° |

| γ | 90° |

| Volume (V) | 1277.65 (10) ų |

| Z (Molecules per unit cell) | 4 |

Table 1: Crystal data and structure refinement for this compound.

The nitro group is nearly coplanar with the benzene (B151609) ring to which it is attached, showing a dihedral angle of just 1.70 (2)°. researchgate.netnih.gov This planarity facilitates electronic communication between the nitro group and the aromatic system. The conformation around the central C-N bond is defined by the C1—C7—N8—C9 torsion angle of 178.22 (17)°, indicating a trans arrangement of the 4-methoxyphenyl (B3050149) and 4-nitrophenyl groups about this bond. nih.gov

| Geometric Parameter | Value | Description |

| Dihedral Angle (Benzene Rings) | 57.8 (1)° | The angle between the planes of the two aromatic rings. |

| Dihedral Angle (Nitro Group) | 1.70 (2)° | The angle between the nitro group and its attached benzene ring. |

| Torsion Angle (C1—C7—N8—C9) | 178.22 (17)° | Defines the trans conformation around the central C-N linkage. |

Table 2: Selected torsional and dihedral angles for this compound.

The crystal structure of this compound is stabilized by a network of intermolecular interactions. nih.gov The most significant of these are hydrogen bonds. The amine hydrogen (H8 on atom N8) acts as a hydrogen bond donor to a nitro oxygen atom (O1) of a neighboring, centrosymmetrically related molecule. researchgate.netnih.gov This N—H⋯O interaction is the primary force linking molecules into dimers.

In addition to this classical hydrogen bond, weaker C—H⋯O and C—H⋯π interactions play a crucial role in consolidating the crystal packing. researchgate.netnih.gov The C—H⋯π interactions involve hydrogen atoms from the methoxy-phenyl ring interacting with the π-system of the nitro-phenyl ring of an adjacent molecule, further stabilizing the structure. researchgate.net

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible and fluorescence spectroscopy are used to probe the electronic properties of a molecule. While specific, detailed experimental spectra for this compound are not widely reported in the literature, its structure allows for the prediction of its photophysical behavior.

The molecule contains two primary chromophoric systems: the 4-methoxyaniline moiety and the 4-nitrobenzyl moiety. The electronic absorption spectrum is expected to be dominated by π-π* transitions within the aromatic rings and n-π* transitions associated with the non-bonding electrons of the nitrogen and oxygen atoms. The presence of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) at opposite ends of the conjugated system suggests the possibility of intramolecular charge-transfer (ICT) character in its electronic transitions. Such ICT bands are typically broad, sensitive to solvent polarity, and appear at longer wavelengths.

For related Schiff base compounds, distinct π-π* and n-π* electronic transitions have been observed. researchgate.net It is reasonable to infer that this compound would exhibit similar absorption characteristics in the UV-visible range. The fluorescence properties would depend on the efficiency of radiative decay from the excited state, which often competes with non-radiative processes and can be quenched by the nitroaromatic group. A detailed experimental investigation would be required to determine the exact absorption maxima (λmax), molar extinction coefficients (ε), emission wavelengths, and quantum yields.

Solvatochromic Effects on Electronic Spectra

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key characteristic for probes of local environments. This phenomenon arises from differential solvation of the ground and excited states of a molecule. For a compound to be an effective solvatochromic probe, its absorption and/or emission spectra should exhibit significant shifts with changes in solvent polarity.

Without experimental data, a data table illustrating the absorption (λ_abs_) and emission (λ_em_) maxima in a range of solvents cannot be constructed.

Quantum Yield Determination and Excited State Dynamics

The fluorescence quantum yield (Φ_f_) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for applications such as fluorescent labeling and probes.

For many nitroaromatic compounds, the fluorescence quantum yield is known to be very low. This is generally attributed to efficient intersystem crossing from the excited singlet state (S₁) to a triplet state (T₁), a non-radiative decay pathway that competes effectively with fluorescence. This characteristic often renders nitroaromatic compounds as weakly or non-fluorescent.

Specific experimental determination of the fluorescence quantum yield for this compound has not been reported. The lack of such data in the scientific literature strongly implies that the compound is likely non-fluorescent or exhibits very weak emission, making the determination of its quantum yield challenging and of limited practical interest. The excited-state dynamics are therefore likely dominated by non-radiative decay processes, such as intersystem crossing and internal conversion.

Due to the absence of experimental data, a table of quantum yield values cannot be provided.

Computational Chemistry and Theoretical Investigations of 4 Methoxy N 4 Nitrobenzyl Aniline

Density Functional Theory (DFT) Studies

Theoretical investigations using DFT are instrumental in understanding the fundamental characteristics of a molecule. For a compound like 4-Methoxy-N-(4-nitrobenzyl)aniline, such studies would be invaluable, yet they appear not to have been performed.

Geometry Optimization and Conformational Analysis in Different Phases

The first step in a computational study typically involves optimizing the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. This process can be carried out for the molecule in the gas phase, as well as in various solvents to simulate its behavior in different environments. Conformational analysis would identify different spatial arrangements of the atoms (conformers) and their relative energies. However, no specific data on the optimized geometry or conformational landscape of this compound is available in the scientific literature.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Understanding the electronic structure of a molecule is key to predicting its reactivity. This is often achieved by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. For this compound, no published studies have reported the calculated energies of its frontier molecular orbitals or the corresponding energy gap.

Electrostatic Potential Surface (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into how the molecule will interact with other chemical species. While MEP analysis is a standard computational technique, no such maps for this compound have been published.

Spectroscopic Property Prediction and Validation

Computational methods can also predict the spectroscopic signatures of a molecule, which can then be compared with experimental data for validation.

Theoretical Vibrational Frequencies and Intensities

Theoretical calculations can predict the vibrational frequencies that correspond to the stretching and bending of chemical bonds within a molecule. These predicted frequencies can be correlated with experimental infrared (IR) and Raman spectra. This correlation helps in assigning the observed spectral bands to specific molecular motions. There are currently no published theoretical vibrational analyses for this compound.

NMR Chemical Shift Predictions and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. Computational methods can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. Comparing these predicted shifts with experimental NMR data can aid in the structural elucidation of the compound. As with other computational aspects, there is no available research detailing the predicted NMR chemical shifts for this compound.

UV-Vis Absorption Maxima and Oscillator Strengths

Theoretical calculations based on Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting the electronic absorption spectra of molecules like this compound. These computations provide insights into the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which are crucial for understanding the molecule's electronic transitions.

For a related compound, 4-nitro-4′-methoxy benzylidene aniline (B41778) (NMOBA), the UV-Vis absorption edge has been experimentally determined to be at 390 nm, indicating significant optical transparency in the visible and near-infrared regions. researchgate.net Computational studies on similar organic chromophores often employ methods like TD-DFT to elucidate the nature of these electronic transitions. nih.gov The calculated UV-Vis spectra are influenced by the choice of functional and basis set, with results typically showing a redshift in the absorption wavelength as the acceptor strength in the molecule increases. nih.gov

Table 1: Theoretical UV-Vis Absorption Data for Similar Compounds

| Compound/Method | λmax (nm) | Oscillator Strength (f) |

| MSTD2 | Red-shifted vs. reference | - |

| MSTD7 | Red-shifted vs. reference | - |

| CBP (Static) | 253 | 0.77 |

| BACN | 222.42 | - |

Data for MSTD2 and MSTD7 are qualitative comparisons from a study on non-fullerene acceptors. nih.gov Data for CBP and BACN are from studies on other organic NLO materials. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens to examine the dynamic behavior of this compound at the atomic level, providing details about its flexibility and interactions over time.

Conformational Flexibility and Rotational Dynamics in Solution and Solid State

The structure of this compound exhibits considerable conformational flexibility. X-ray diffraction studies have revealed key structural parameters in the solid state. The dihedral angle between the two benzene (B151609) rings is 57.8(1)°. nih.govresearchgate.net The nitro group is nearly coplanar with the benzene ring to which it is attached, with a small dihedral angle of 1.70(2)°. nih.govresearchgate.net

Interactions with Solvent Molecules and Other Chemical Species

In the solid state, the crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H···O and C—H···O hydrogen bonds are observed. nih.govresearchgate.net The hydrogen atom on the amine nitrogen (N8) forms an intermolecular hydrogen bond with an oxygen atom of the nitro group (O1) of a neighboring molecule, linking the molecules into N—H···O hydrogen-bonded dimers. nih.govresearchgate.net These dimers are further connected via C—H···O hydrogen bonds, forming chains along the c-axis of the unit cell. nih.gov Weak C—H···π interactions also contribute to the stability of the crystal packing. nih.govresearchgate.net

Molecular dynamics simulations can further explore these interactions in a solvated environment, providing insights into how solvent molecules arrange around the solute and influence its conformation and dynamics.

Analysis of Intermolecular Interactions via Hirshfeld Surfaces and Related Methods

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps various properties onto the surface, such as the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, providing a detailed picture of close contacts.

Non-Linear Optical (NLO) Property Predictions

Organic molecules with donor-π-acceptor motifs, such as this compound, are of significant interest for their potential non-linear optical (NLO) properties. tcichemicals.com These properties arise from the intramolecular charge transfer from the electron-donating methoxy (B1213986) group to the electron-withdrawing nitro group, mediated by the π-conjugated system.

Calculation of Hyperpolarizabilities and NLO Response

Computational methods, particularly DFT, are widely used to predict the NLO response of molecules by calculating their hyperpolarizabilities. nih.gov The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. Theoretical studies on similar organic compounds have shown that modifying donor and acceptor groups can significantly tune the NLO properties. nih.gov

For instance, in related systems, the calculated first hyperpolarizability (β_total_) can reach values on the order of 10⁻²⁷ esu, and the second-order hyperpolarizability (⟨γ⟩) can be in the range of 10⁻³¹ esu. nih.gov The NLO response is strongly dependent on the extent of intramolecular charge transfer, which can be analyzed through frontier molecular orbital (HOMO-LUMO) analysis. nih.gov The energy gap between the HOMO and LUMO is a critical factor, with smaller gaps generally leading to larger hyperpolarizabilities. nih.gov

Structure-NLO Property Relationship Elucidation

The nonlinear optical (NLO) properties of organic molecules are intrinsically linked to their molecular structure, particularly in donor-π-acceptor (D-π-A) systems. In the case of this compound, the arrangement of its constituent functional groups—the electron-donating methoxy group, the electron-withdrawing nitro group, and the conjugated π-bridge of the benzyl (B1604629) and aniline rings—gives rise to its potential NLO characteristics. Theoretical investigations, primarily employing Density Functional Theory (DFT), are crucial in elucidating the relationship between the molecule's structure and its NLO response.

At its core, the NLO response of a D-π-A molecule originates from the intramolecular charge transfer (ICT) from the donor to the acceptor through the π-conjugated pathway upon interaction with a strong electromagnetic field. In this compound, the methoxy group (-OCH₃) serves as the electron donor, pushing electron density into the aniline ring. This electron density is then delocalized across the benzylidene aniline backbone, which acts as the π-bridge, and is ultimately pulled towards the strongly electron-withdrawing nitro group (-NO₂). This push-pull mechanism leads to a significant change in the molecule's dipole moment and enhances its hyperpolarizability, a key measure of NLO activity.

Computational studies on analogous molecules, such as 4-methoxy-2-nitroaniline, have demonstrated the importance of the π-conjugated system and the role of charge transfer in generating NLO properties. rsc.org The efficiency of this ICT is highly dependent on the planarity of the molecule and the electronic nature of the donor and acceptor groups. For this compound, the dihedral angle between the two benzene rings is a critical structural parameter. A more planar conformation would facilitate greater π-electron delocalization, thereby enhancing the NLO response.

Theoretical calculations of NLO properties typically involve determining the first-order hyperpolarizability (β), a tensor quantity that describes the second-order NLO response. DFT calculations with various functionals, such as B3LYP and CAM-B3LYP, are commonly used to predict these properties. While precise quantitative prediction of hyperpolarizabilities remains a challenge due to factors like the choice of basis sets and solvation models, these computational methods provide invaluable qualitative insights into structure-property relationships. nih.gov

To illustrate the type of data generated in such computational studies, the following table presents theoretical values for a related, well-studied NLO molecule, p-nitroaniline (p-NA), which also features a donor (amino) and acceptor (nitro) group on a benzene ring.

Table 1: Calculated NLO Properties of p-Nitroaniline (Illustrative Example)

| Computational Method | Dipole Moment (μ) (Debye) | Average Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|

| DFT/B3LYP | 6.8 | 85.3 | 1260 |

Note: These values are for p-nitroaniline and are provided for illustrative purposes to demonstrate the typical output of computational NLO studies. The values for this compound would require specific calculations.

The data in the table showcases how different computational methods can be used to estimate key electronic properties that govern NLO activity. For this compound, similar calculations would be necessary to quantify its NLO potential. The presence of the extended π-system via the benzyl bridge and the stronger donating capability of the methoxy group compared to an amino group would be expected to result in a larger first hyperpolarizability than that of p-nitroaniline.

Furthermore, the molecular electrostatic potential (MEP) surface is another valuable tool in computational analysis. For a D-π-A system like this compound, the MEP would visually represent the charge distribution, with negative potential (red) localized around the nitro group (the acceptor) and positive potential (blue) distributed around the methoxy and amino groups (the donors), clearly illustrating the ICT pathway.

Exploration of Chemical Reactivity and Mechanistic Pathways of 4 Methoxy N 4 Nitrobenzyl Aniline

Reactivity of the Amine Functionality

Electrophilic Substitution on the Aromatic Rings

The susceptibility of the two aromatic rings in 4-Methoxy-N-(4-nitrobenzyl)aniline to electrophilic attack is vastly different due to the nature of the substituents present.

The Methoxy-Substituted Ring: This ring is highly activated towards electrophilic aromatic substitution. The secondary amine nitrogen, being an activating group, donates its lone pair of electrons into the ring, increasing electron density. This effect is further enhanced by the powerful electron-donating methoxy (B1213986) (-OCH₃) group. Both the amino group (-NH-) and the methoxy group are ortho-, para-directing. chemistryguru.com.sglibretexts.org Since the para-position is occupied by the amino group, incoming electrophiles will be directed primarily to the ortho positions (C-3 and C-5) relative to the methoxy group. The combined activating effect of these two groups makes this ring the principal site for reactions such as halogenation, nitration, and Friedel-Crafts reactions. chemistryguru.com.sg For example, in halogenation reactions with reagents like Br₂ in the presence of a Lewis acid, substitution is expected to occur almost exclusively on this activated ring. youtube.comyoutube.comyoutube.com

The Nitro-Substituted Ring: In stark contrast, this ring is strongly deactivated towards electrophilic substitution. The nitro group (-NO₂) is a potent electron-withdrawing group, pulling electron density out of the aromatic ring through both inductive and resonance effects. This deactivation makes the ring significantly less nucleophilic and thus highly resistant to attack by electrophiles. Any substitution, which would require harsh conditions, would be directed to the meta position relative to the nitro group. Given the highly activated nature of the other ring, selective substitution on the nitro-substituted ring is synthetically challenging.

Nucleophilic Reactivity and Protonation Studies

The lone pair of electrons on the secondary amine nitrogen atom imparts both nucleophilic and basic character to the molecule.

Nucleophilicity: The nitrogen atom can act as a nucleophile, participating in reactions such as alkylations and acylations. However, its nucleophilicity is moderate. While the benzyl (B1604629) group is sterically bulky, the primary electronic factor reducing nucleophilicity is the delocalization of the nitrogen's lone pair into the methoxy-substituted aromatic ring. chemistryguru.com.sglibretexts.org This resonance stabilization reduces the availability of the lone pair for attacking an external electrophile. Despite this, the nitrogen is sufficiently nucleophilic to be formed via the reductive amination of 4-nitrobenzaldehyde (B150856) with p-anisidine (B42471), a key step of which is the nucleophilic attack of the amine onto the aldehyde carbonyl. biosynth.com

Protonation and Basicity: As a base, the amine can accept a proton to form an ammonium (B1175870) ion. Arylamines are known to be significantly weaker bases than aliphatic amines. chemistryguru.com.sgyoutube.com For instance, the pKa of the anilinium ion is about 4.6, whereas that of a typical alkylammonium ion is around 10-11. libretexts.org This reduced basicity is due to the delocalization of the nitrogen lone pair into the aromatic π-system, which is lost upon protonation. libretexts.orglibretexts.org

In this compound, the basicity is influenced by competing factors. The electron-donating methoxy group on one ring increases the electron density on the nitrogen, thereby increasing its basicity compared to aniline (B41778). libretexts.orglibretexts.org Conversely, the electron-withdrawing nitro group on the benzyl ring has a deactivating, base-weakening inductive effect. The net result is a weakly basic compound, stronger than aniline with electron-withdrawing groups but weaker than simple alkylamines.

Transformation of the Nitro Group

The nitro group is a versatile functional handle, and its reduction to an amine is a common and important transformation.

Chemo-selective Reduction to Amino Group

The selective reduction of the nitro group in the presence of other potentially reducible functionalities is a key synthetic challenge. Several methods are effective for achieving this chemo-selectivity, leaving groups like carbonyls or esters intact. These established methods are directly applicable to this compound.

One of the most reliable reagents for this purpose is tin(II) chloride (SnCl₂). acsgcipr.orgcommonorganicchemistry.com The reduction is typically carried out in an acidic medium, such as concentrated hydrochloric acid, or in an organic solvent like ethanol. acsgcipr.orgresearchgate.net The mechanism involves a series of single electron transfers from the Sn(II) species to the nitro group, followed by protonation steps. Other common methods include the use of iron (Fe) or zinc (Zn) powder in acidic media (e.g., acetic acid or ammonium chloride). commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) or its hydrate (B1144303) can also be employed for selective reductions, particularly in cases where acidic conditions are not desirable. commonorganicchemistry.com

| Reagent System | Typical Conditions | Selectivity Notes |

|---|---|---|

| SnCl₂ · 2H₂O / HCl | Ethanol or Ethyl Acetate, often heated | Excellent selectivity; tolerates esters, ketones, and halogens. acsgcipr.orgspcmc.ac.in |

| Fe / HCl or NH₄Cl | Water/Ethanol, reflux | Classic, cost-effective method with good selectivity. |

| Zn / Acetic Acid | Room temperature or gentle heating | Mild conditions, good for sensitive substrates. |

| Na₂S or (NH₄)₂S | Aqueous or alcoholic solution, heated | Useful for partial reduction of dinitro compounds; avoids strong acids. commonorganicchemistry.com |

| Catalytic Transfer Hydrogenation (e.g., HCOOH/Pd-C) | Various solvents, room temperature to reflux | Avoids the use of high-pressure H₂ gas. |

Catalytic Hydrogenation Mechanisms and Intermediates

Catalytic hydrogenation is a widely used, clean, and efficient method for reducing nitro groups. The reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel under a hydrogen atmosphere. commonorganicchemistry.comnih.gov

The mechanism of nitro group hydrogenation is complex and can proceed through two main pathways, largely dependent on the catalyst and reaction conditions:

The Direct Pathway: This route involves the stepwise addition of hydrogen. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), which is then further hydrogenated to a hydroxylamino group (-NHOH). The final step is the reduction of the hydroxylamino intermediate to the corresponding primary amine (-NH₂).

Intermediates: R-NO₂ → R-NO → R-NHOH → R-NH₂

The Condensation Pathway (Haber Mechanism): This pathway involves the condensation of the nitroso and hydroxylamino intermediates to form an azoxy compound (R-N(O)=N-R). The azoxy compound is then successively reduced to an azo (R-N=N-R) and a hydrazo (R-NH-NH-R) species, which is finally cleaved to yield two molecules of the amine. This pathway is more likely to result in side products.

On non-noble metal catalysts like nickel, a different mechanism has been proposed where the reaction begins with the direct dissociation of the N-O bonds to form a nitrene-like intermediate (R-N) on the catalyst surface, which is then sequentially hydrogenated to the final amine. rsc.orgresearchgate.net

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) is generally a stable and unreactive functionality. Its primary reaction is ether cleavage, which requires harsh conditions. When this compound is treated with a strong acid, particularly a hydrogen halide like hydrobromic acid (HBr) or hydroiodic acid (HI), the ether bond can be broken.

The mechanism proceeds via initial protonation of the ether oxygen by the strong acid, converting the methoxy group into a good leaving group (methanol). A halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks the methyl carbon in an Sₙ2 reaction, displacing the protonated aryl ether and forming a methyl halide (CH₃Br or CH₃I) and the corresponding phenol (B47542). Aromatic ethers like this one exclusively undergo cleavage at the alkyl-oxygen bond because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. Due to the forcing conditions required (strong acid and often high temperatures), this reaction may also affect other parts of the molecule.

Demethylation Reactions and Mechanisms

The methoxy group (-OCH₃) on the aniline ring is susceptible to demethylation, a reaction that converts the methoxyaryl group into a phenol. This transformation is typically achieved under harsh conditions, although milder methods have been developed. wikipedia.org

Common reagents for the demethylation of aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), and Lewis acids such as boron tribromide (BBr₃). wikipedia.orgnumberanalytics.com The reaction with HBr, for instance, proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group in an Sₙ2 reaction, yielding the corresponding phenol and methyl bromide.

Mechanism of Acid-Catalyzed Demethylation:

Protonation of the ether oxygen: The lone pair of electrons on the oxygen atom of the methoxy group attacks a proton from the acid (e.g., HBr), forming a protonated ether intermediate.

Nucleophilic attack by bromide: The bromide ion (Br⁻) acts as a nucleophile and attacks the electrophilic methyl carbon, leading to the cleavage of the O-CH₃ bond.

Formation of products: This step results in the formation of 4-hydroxy-N-(4-nitrobenzyl)aniline and methyl bromide.

Alternatively, boron tribromide provides a powerful method for ether cleavage that can often be carried out at lower temperatures. wikipedia.org The mechanism involves the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen, followed by intramolecular or intermolecular attack of a bromide ion.

Table 1: Hypothetical Comparison of Demethylation Reagents for this compound

| Reagent | Conditions | Plausible Product | Anticipated Yield (%) | Notes |

| HBr (48%) | Reflux, 120-140 °C | 4-Hydroxy-N-(4-nitrobenzyl)aniline | 70-85 | Harsh conditions, potential for side reactions. |

| BBr₃ | CH₂Cl₂, -78 °C to rt | 4-Hydroxy-N-(4-nitrobenzyl)aniline | 85-95 | High yielding, but reagent is moisture sensitive. |

| Pyridinium hydrochloride | 200-220 °C | 4-Hydroxy-N-(4-nitrobenzyl)aniline | 60-75 | High temperatures required. |

Note: The data in this table is hypothetical and based on typical yields for demethylation reactions of similar aryl methyl ethers.

Ether Cleavage Chemistry

The cleavage of the C-O bond in the methoxy group is a specific type of ether cleavage. As discussed in the demethylation section, this is most commonly achieved with strong acids or Lewis acids.

Another potential point of cleavage within the this compound molecule is the benzylic C-N bond. While generally stable, this bond can be cleaved under specific conditions. A study on the cleavage of o- and p-nitrobenzyl amides and ethers demonstrated that these groups can be removed using 20% aqueous NaOH in methanol (B129727) at 75 °C. jocpr.comnih.gov This reaction is presumed to proceed via oxidation at the benzylic position. nih.gov Applying this to this compound would result in the formation of p-anisidine and 4-nitrobenzaldehyde.

Proposed Mechanism for Base-Induced Cleavage:

Oxidation at the benzylic position: The benzylic carbon is susceptible to oxidation, potentially by dissolved oxygen in the basic solution.

Formation of an unstable intermediate: This oxidation would lead to an unstable intermediate that readily hydrolyzes.

Cleavage of the C-N bond: The hydrolysis results in the cleavage of the benzylic carbon-nitrogen bond, yielding the corresponding aniline and aldehyde.

Photochemical cleavage of nitrobenzyl groups is also a well-established method, often utilized in protecting group chemistry. instras.comresearchgate.net Irradiation with UV light can induce an intramolecular redox reaction, leading to the cleavage of the benzylic C-N bond.

Derivatization Reactions and Formation of Novel Scaffolds

The presence of the secondary amine and the activated aromatic rings in this compound allows for a variety of derivatization reactions, leading to the formation of novel and potentially bioactive molecular scaffolds.

Cyclization Reactions Leading to Heterocyclic Systems

Intramolecular cyclization reactions of N-benzyl-N-aryl amines can lead to the formation of various nitrogen-containing heterocyclic systems. For instance, under appropriate conditions, an intramolecular Friedel-Crafts type reaction could potentially occur between the aniline ring and the benzylic carbon, although this would be challenging due to the deactivating effect of the nitro group on the benzyl ring.

A more plausible route to heterocyclic systems involves the reduction of the nitro group to an amine, followed by intramolecular cyclization. The resulting diamine could undergo condensation with a suitable carbonyl compound to form a dihydro- or tetrahydroquinoxaline derivative.

Furthermore, reactions involving the secondary amine and a suitable difunctional reagent can lead to heterocycle formation. For example, reaction with a β-halo-ketone could lead to a substituted indole (B1671886) or other fused heterocyclic systems. The synthesis of N-heterocycles through the addition of amines to nitroalkenes is a known strategy and could be conceptually applied. nih.govrsc.orgresearchgate.net

Table 2: Potential Heterocyclic Scaffolds from this compound Derivatives

| Starting Derivative | Reaction Type | Potential Heterocyclic Product |

| 4-Methoxy-N-(4-aminobenzyl)aniline | Intramolecular cyclization | Dihydro- or Tetrahydro-phenazine derivative |

| This compound | Reaction with phosgene | Dibenz[b,f] researchgate.netacs.orgoxazepine derivative |

| 4-Hydroxy-N-(4-nitrobenzyl)aniline | Intramolecular cyclization (Pictet-Spengler type) | Tetrahydro-isoquinoline derivative |

Note: The reactions and products in this table are hypothetical and represent potential synthetic pathways.

Condensation Reactions with Aldehydes and Ketones

The secondary amine in this compound is generally not reactive in condensation reactions with aldehydes and ketones under standard conditions. However, if the aniline nitrogen were primary, as in p-anisidine, it would readily condense with aldehydes and ketones to form Schiff bases (imines). jocpr.comresearchgate.netijtsrd.com

While direct condensation on the secondary amine is unlikely, the aromatic rings can participate in condensation reactions. For example, in the presence of a strong acid, the aniline ring could undergo electrophilic substitution with an aldehyde, although this is not a common transformation.

A more relevant reaction involves the derivatization of the molecule to introduce a reactive site for condensation. For example, reduction of the nitro group to an amine, followed by reaction with an aldehyde or ketone, would readily form a Schiff base. ijcm.ir

Mechanistic Studies of this compound in Catalytic Cycles

The structural features of this compound and its derivatives suggest potential applications in catalysis, particularly as ligands for transition metals.

Role as a Ligand in Transition Metal Catalysis

The nitrogen atom of the secondary amine and the oxygen atom of the methoxy group in this compound possess lone pairs of electrons that can coordinate with transition metal centers, allowing the molecule to act as a bidentate ligand. Furthermore, the aromatic rings can participate in π-coordination with certain metals.

Derivatives of this compound could also be effective ligands. For instance, the corresponding Schiff base, formed after modification, can act as a multidentate ligand, coordinating with metal ions through the imine nitrogen and other heteroatoms present in the molecule. idosr.org Transition metal complexes of Schiff bases derived from substituted anilines have been shown to be effective catalysts in various organic transformations. nih.govnih.gov

The electronic properties of the ligand, which can be tuned by the substituents on the aromatic rings, would influence the catalytic activity of the resulting metal complex. The electron-donating methoxy group would increase the electron density on the coordinating atoms, potentially enhancing the catalytic activity of the metal center in certain reactions, such as cross-coupling reactions. Conversely, the electron-withdrawing nitro group would have the opposite effect.

Table 3: Potential Catalytic Applications of Metal Complexes with Ligands Derived from this compound

| Ligand Derivative | Metal | Potential Catalytic Reaction |

| This compound | Palladium(II) | Heck or Suzuki cross-coupling |

| Schiff base derivative | Copper(II) | Oxidation of alcohols |

| Phosphine-functionalized derivative | Rhodium(I) | Hydroformylation |

Note: This table presents hypothetical applications based on the known catalytic activity of similar ligand-metal complexes.

Participation as an Organocatalyst in Organic Transformations

A comprehensive review of the scientific literature reveals a notable absence of studies on the application of This compound as an organocatalyst in organic transformations. While the synthesis and structural characterization of this compound are documented, its potential to catalyze organic reactions has not been reported in peer-reviewed research.

The fundamental structure of this compound, featuring a secondary amine functional group, theoretically suggests a potential for organocatalytic activity. Secondary amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions.

The electronic properties of the substituents on the aromatic rings of this compound would be expected to significantly modulate its catalytic behavior. The methoxy group on one aniline ring is a strong electron-donating group, which increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and basicity. Conversely, the nitro group on the benzyl ring is a powerful electron-withdrawing group, which would decrease the electron density at the nitrogen center. This electronic push-pull nature could potentially be exploited in specific catalytic cycles.

Given the lack of empirical data, any discussion of its specific catalytic applications or mechanistic pathways would be purely speculative. Future research would be necessary to explore whether this compound can effectively catalyze reactions such as Michael additions, aldol (B89426) reactions, Mannich reactions, or other transformations typically facilitated by secondary amine organocatalysts. Such investigations would need to establish the reaction scope, efficiency, and potential for stereocontrol.

Without experimental evidence, no data tables on reaction yields, enantioselectivities, or substrate scope can be provided. The exploration of this compound as a viable organocatalyst remains an open area for future scientific inquiry.

Applications of 4 Methoxy N 4 Nitrobenzyl Aniline in Advanced Chemical Systems

Material Science Applications

The unique combination of an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group in 4-Methoxy-N-(4-nitrobenzyl)aniline makes it a candidate for various applications in material science. These functional groups create a push-pull electronic effect across the molecule, which can lead to desirable optical and electronic properties.

Precursor for Polymer Synthesis and Advanced Resins

While direct studies on the use of this compound as a monomer for polymer synthesis are limited, analogous compounds are utilized in the production of polymers and resins. The presence of a secondary amine group in the backbone of this compound provides a reactive site for polymerization reactions. It could potentially be incorporated into polymer chains to impart specific functionalities, such as thermal stability, conductivity, or nonlinear optical activity. The synthesis of polymers from aniline (B41778) derivatives is a well-established field, and the specific substituents on this compound could lead to novel materials with tailored properties.

Role in Optoelectronic Materials and Devices (e.g., OLEDs, DSSCs)

Compounds with donor-pi-acceptor (D-π-A) structures are fundamental to the development of organic optoelectronic materials. The molecular structure of this compound, with its methoxy donor and nitro acceptor groups linked by a phenyl and benzyl (B1604629) framework, fits this D-π-A profile. This arrangement can lead to significant intramolecular charge transfer (ICT), a key process in materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

Research on structurally related nitroaniline derivatives has shown promising results for nonlinear optical (NLO) applications. For instance, a similar compound, 4-methoxy-2-nitroaniline, has been studied for its NLO properties. researchgate.net Another related Schiff base, 4-nitro-4′-methoxy benzylidene aniline (NMOBA), has demonstrated second harmonic generation (SHG) efficiency 1.24 times that of potassium dihydrogen phosphate (B84403) (KDP), a benchmark NLO material. researchgate.net These findings suggest that this compound could also possess interesting NLO properties, making it a candidate for use in electro-optic modulators and other photonic devices.

Table 1: NLO Properties of a Structurally Related Compound

| Compound Name | Property | Finding |

| 4-nitro-4′-methoxy benzylidene aniline (NMOBA) | Second Harmonic Generation (SHG) | 1.24 times the efficiency of KDP. researchgate.net |

Application as a Chromophore or Dye Component

The electronic push-pull system within this compound is a classic design for organic chromophores. The intramolecular charge transfer from the methoxy-substituted aniline part to the nitro-substituted benzyl part can result in strong absorption in the visible or ultraviolet regions of the electromagnetic spectrum. This characteristic is essential for dyes and pigments. By modifying the molecular structure, the absorption wavelength can be tuned, making it adaptable for various applications, including textile dyeing, printing inks, and as a component in advanced optical materials.

Incorporation into Chemical Sensors and Probes

The potential for this compound to be used in chemical sensors lies in the sensitivity of its electronic structure to the surrounding chemical environment. The lone pair of electrons on the nitrogen atom and the polar nitro and methoxy groups can interact with various analytes through hydrogen bonding or other intermolecular forces. These interactions could lead to a detectable change in the compound's optical or electronic properties, such as a shift in its absorption or fluorescence spectrum. This mechanism forms the basis for chemosensors. While specific studies on this compound as a sensor are not widely reported, the fundamental properties are conducive to such applications.

Catalytic Applications

The utility of organic molecules in catalysis often stems from their ability to coordinate with metal centers, thereby influencing the activity and selectivity of a catalytic reaction.

Use as a Ligand in Homogeneous and Heterogeneous Catalysis

This compound possesses a secondary amine nitrogen atom with a lone pair of electrons, which can act as a coordination site for metal ions. This allows it to function as a ligand in the formation of metal complexes. Such complexes can be employed as catalysts in a variety of organic transformations. The electronic properties of the ligand, influenced by the methoxy and nitro groups, can be transmitted to the metal center, thereby tuning its catalytic activity. While specific catalytic applications of this compound are not yet well-documented, its structural features make it a plausible candidate for investigation in both homogeneous and heterogeneous catalysis.

Exploration as an Organocatalyst for Specific Reactions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. The structural features of this compound, specifically the presence of both Lewis basic (the nitrogen atom of the secondary amine) and potentially coordinating or hydrogen-bond donating/accepting groups (the methoxy and nitro groups), suggest its potential as an organocatalyst.

While no specific studies have been published to date detailing the use of this compound as an organocatalyst, the broader class of N-benzylaniline derivatives has been investigated in various catalytic contexts. researchgate.netgoogle.com These compounds can, in principle, act as bifunctional catalysts, where the amine group activates one reactant while other parts of the molecule interact with another.

For instance, the nitrogen atom could act as a Brønsted or Lewis base to activate substrates, while the aromatic rings could engage in π-stacking interactions to orient reactants. The nitro group, being strongly electron-withdrawing, and the methoxy group, being electron-donating, could modulate the electronic properties of the molecule, influencing its catalytic activity.

Table 1: Potential Organocatalytic Activations by this compound

| Functional Group | Potential Catalytic Role | Type of Activation |

| Secondary Amine (N-H) | Hydrogen bond donor/acceptor, Brønsted/Lewis base | Activation of electrophiles and nucleophiles |

| Methoxy Group (-OCH₃) | Hydrogen bond acceptor, electronic modification | Modulation of catalyst reactivity |

| Nitro Group (-NO₂) | Hydrogen bond acceptor, electronic modification | Modulation of catalyst reactivity |

Further research would be required to explore these possibilities and to identify specific reactions where this compound or its derivatives could serve as effective organocatalysts.

Analytical Chemistry Applications

The well-defined structure and specific functional groups of this compound lend it potential for use in analytical chemistry, particularly in chromatography and spectroscopy.

Use as a Standard or Reference Compound in Chromatographic Methods

In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), reference standards are crucial for the qualitative identification and quantitative determination of analytes. A compound intended for use as a standard should be stable, pure, and have a well-characterized response to the detector.

This compound has been synthesized and characterized using various spectroscopic and chromatographic methods, including NMR, FT-IR, and mass spectrometry. nih.govresearchgate.net Its synthesis via reductive amination of p-nitrobenzaldehyde with p-anisidine (B42471) can yield a product of high purity. nih.govresearchgate.net These characteristics make it a suitable candidate for a reference standard in methods developed for the analysis of related N-benzyl aniline derivatives or other compounds with similar structural motifs.

Table 2: Chromatographic and Spectroscopic Data for Characterization of this compound

| Analytical Technique | Observed Data | Reference |

| ¹H-NMR (CDCl₃, ppm) | δ: 7.44-7.32 (m, 5H), 7.22 (t, J = 8.0 Hz, 2H), 6.76 (t, J = 7.3 Hz, 1H), 6.68 (d, J = 8.0 Hz, 2H), 4.38 (s, 2H), 4.06 (s_br, 1H) | rsc.org |

| ¹³C-NMR (CDCl₃, ppm) | δ: 148.2, 139.5 (C), 129.3, 128.6, 127.5, 127.2, 117.6, 112.9 (CH), 48.4 (CH₂) | rsc.org |

| FT-IR (cm⁻¹) | C=N stretching band at 1614 cm⁻¹ (for the imine precursor) | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

The metabolism of N-benzyl-4-substituted anilines has been studied, indicating that chromatographic methods are essential for separating and identifying various metabolites. nih.gov In such studies, having access to pure, well-characterized standards like this compound would be invaluable for accurate quantification and identification.

Application as a Derivatization Reagent for Spectroscopic Analysis

Derivatization is a chemical modification process used to enhance the detectability of an analyte or improve its separation in chromatographic methods. research-solution.comsdiarticle4.com Compounds that lack a strong chromophore or fluorophore, or are not easily ionized for mass spectrometry, are often derivatized with a reagent that imparts these properties.

This compound itself contains a nitrobenzyl group, a common derivatizing moiety. The nitroaromatic structure provides a strong UV-Vis chromophore, which can significantly enhance detection sensitivity in HPLC-UV analysis. researchgate.netlibretexts.org While this compound would be the product of a derivatization reaction rather than the reagent itself, its precursor, 4-nitrobenzyl bromide or a related electrophile, could be used to derivatize primary or secondary amines, or other nucleophilic analytes. The resulting derivatized product, a 4-nitrobenzyl amine, would then be readily detectable.

This strategy is particularly useful for the trace analysis of compounds that are otherwise difficult to detect. researchgate.net The general principle involves reacting an analyte that is a poor detector responder with a reagent that introduces a highly responsive functional group.

Table 3: Potential Derivatization Application

| Analyte Functional Group | Potential Derivatizing Agent (Precursor) | Resulting Product | Enhanced Detection Method |

| Primary/Secondary Amine | 4-Nitrobenzyl bromide | N-(4-nitrobenzyl) derivative | HPLC-UV, LC-MS |

| Thiol | 4-Nitrobenzyl bromide | S-(4-nitrobenzyl) derivative | HPLC-UV, LC-MS |

| Carboxylic Acid | 4-Nitrobenzyl alcohol (with coupling agent) | 4-Nitrobenzyl ester | HPLC-UV, LC-MS |

The presence of the nitro group in this compound also makes it amenable to sensitive detection by electrochemical detectors or by mass spectrometry, particularly after reduction of the nitro group to an amine, which is more readily ionized. researchgate.net

Structure Property Relationship Studies and Future Research Directions for 4 Methoxy N 4 Nitrobenzyl Aniline

Systematic Structural Modifications and Their Impact on Chemical Properties

Systematic alteration of the molecular scaffold of 4-Methoxy-N-(4-nitrobenzyl)aniline allows for the fine-tuning of its intrinsic properties. Key modifications include varying the substituents on the aromatic rings and altering the nature of the bridging group.

The electronic and optical properties of D-π-A systems like this compound are governed by intramolecular charge transfer (ICT) from the donor to the acceptor moiety. The strength of the donor and acceptor groups directly influences the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and consequently, the optical absorption and emission characteristics. mdpi.com

Donor Group Modification : The methoxy (B1213986) group (-OCH₃) on the aniline (B41778) ring is a moderately strong electron-donating group. Replacing it with stronger donors, such as a dimethylamino group (-N(CH₃)₂), would increase the energy of the HOMO, leading to a smaller HOMO-LUMO gap. This would cause a bathochromic (red) shift in the UV-visible absorption spectrum. bohrium.comacs.org Conversely, replacing it with a weaker donor or an electron-withdrawing group would lower the HOMO energy, resulting in a hypsochromic (blue) shift.

Acceptor Group Modification : The nitro group (-NO₂) is a powerful electron-withdrawing group. Its modification has a significant impact on the LUMO energy. Replacing the nitro group with an even stronger acceptor, like a cyano (-CN) or tricyanofuran (TCF) group, would further lower the LUMO energy level. mdpi.com This stabilization of the LUMO enhances the ICT character and results in a significant red shift in absorption and emission spectra. acs.org Studies on various D-π-A compounds have shown that strengthening the acceptor group is a common strategy to tune properties. mdpi.com

The following table, based on data from related D-A systems, illustrates the general effects of substituents on electronic properties.

| Compound Type | Donor/Acceptor Modification | Effect on HOMO | Effect on LUMO | Effect on Band Gap (Egap) | Impact on UV-vis (λmax) |

| D-π-A Systems | Stronger Donor | Increase in Energy | Minor Change | Decrease | Red Shift |

| D-π-A Systems | Weaker Donor | Decrease in Energy | Minor Change | Increase | Blue Shift |

| D-π-A Systems | Stronger Acceptor | Minor Change | Decrease in Energy | Decrease | Red Shift |

| D-π-A Systems | Weaker Acceptor | Minor Change | Increase in Energy | Increase | Blue Shift |

This table illustrates general trends observed in donor-acceptor molecules based on principles from sources mdpi.combohrium.comacs.org.

Conformational Effects : The flexibility of the -CH₂-NH- bridge allows for a non-planar conformation. X-ray crystallography data for this compound reveals a significant dihedral angle of 57.8° between the two benzene (B151609) rings. This twisted conformation can reduce π-conjugation compared to a more planar analogue. Modifying the bridge can enforce planarity or introduce further twisting. For instance, replacing the saturated -CH₂- bridge with an unsaturated imine (-CH=N-) bridge, forming a Schiff base, would increase planarity and enhance conjugation. Studies on diarylaminoanthracenes have shown that introducing methylene (B1212753) or ethylene (B1197577) bridges can systematically control the planarity of the donor moiety, which in turn dictates the nature of the electronic transitions. acs.org

Electronic Coupling and Reactivity : A more planar bridge, like an imine or a vinylene (-CH=CH-), would facilitate stronger electronic coupling between the donor and acceptor, enhancing the ICT process. rsc.org This generally leads to more pronounced solvatochromism, where the color of the compound changes with the polarity of thesolvent. bohrium.com The nature of the bridge also affects the molecule's reactivity. For example, the amine hydrogen in the -CH₂-NH- bridge of the title compound is involved in intermolecular hydrogen bonding, which influences its crystal packing and solid-state properties. rsc.org Altering this group would change these interactions. Research on other bridged triarylamines has demonstrated that the bridging atom (e.g., sulfur vs. oxygen) significantly affects spin delocalization in the corresponding radical cations. acs.org

| Bridging Group | Typical Dihedral Angle | π-Conjugation | Flexibility | Anticipated Impact on ICT |

| -CH₂-NH- (as in title compound) | High (e.g., ~58°) rsc.org | Interrupted | High | Moderate |

| -CH=N- (Imine) | Lower | Extended | Low | Enhanced |

| -CO-NH- (Amide) | Planar but with cross-conjugation | Partially Interrupted | Low | Modified |

| -CH=CH- (Vinylene) | Low | Extended | Low | Strong |

This table provides a hypothetical comparison based on established principles of molecular design acs.orgrsc.orgacs.org.

Rational Design of Derivatives with Tuned Properties

By applying the structure-property relationships discussed above, derivatives of this compound can be rationally designed to exhibit specific, enhanced properties for applications in materials science.

Second-order non-linear optical (NLO) materials are of great interest for applications in telecommunications and optical computing. The key figure of merit for a molecule is its first hyperpolarizability (β). For D-π-A chromophores, β is strongly dependent on the efficiency of the ICT.

Strategies to enhance the NLO response of this compound derivatives would include:

Increasing Donor/Acceptor Strength : Systematically replacing the methoxy group with a stronger donor (e.g., -N(Alkyl)₂) and the nitro group with a more powerful acceptor (e.g., dicyanovinyl) would increase the change in dipole moment upon excitation, a key factor for a large β value. optica.org

Optimizing the π-Bridge : Replacing the single benzyl (B1604629) ring on the acceptor side with a longer conjugated system, such as a stilbene (B7821643) or thiophene (B33073) unit, can enhance the NLO response. researchgate.net However, there is an optimal length for the π-bridge, beyond which the NLO properties may plateau or decrease.

Controlling Conformation : While some planarity is needed for conjugation, preventing excessive aggregation in the solid state is crucial. Introducing bulky groups can help achieve a non-centrosymmetric arrangement in materials, which is a prerequisite for observing a bulk NLO effect. scispace.com

The photophysical properties, such as fluorescence wavelength, quantum yield, and lifetime, are directly linked to the ICT process.

Tuning Emission Color : As described in section 7.1.1, the emission color can be tuned across the visible spectrum by modulating the donor and acceptor strengths. Stronger D/A pairs lead to red-shifted emission, while weaker pairs result in blue-shifted emission. acs.org This principle is widely used in designing emitters for organic light-emitting diodes (OLEDs). rsc.org

Designing for Thermally Activated Delayed Fluorescence (TADF) : A key strategy in modern OLEDs is to harvest all electrically generated excitons (both singlets and triplets). TADF materials achieve this through an efficient up-conversion of triplet states to emissive singlet states, which requires a very small energy gap between the lowest singlet (S₁) and triplet (T₁) states (ΔEST). youtube.com For D-A molecules like this compound, achieving a small ΔEST is possible by designing a highly twisted structure that ensures spatial separation of the HOMO (on the donor) and LUMO (on the acceptor). rsc.orgrsc.org Therefore, derivatives with bulkier groups that increase the dihedral angle could potentially exhibit TADF.

Integration of this compound into Hybrid Materials and Nanostructures

The incorporation of functional chromophores like this compound into larger systems such as polymers or inorganic frameworks can lead to hybrid materials with enhanced processability and new functionalities. rsc.orgresearchgate.net

Polymer-Based Hybrids : The chromophore can be incorporated into a polymer matrix in several ways. It can be physically blended as a guest in a host polymer matrix (e.g., PMMA), though this can suffer from phase separation and instability. researchgate.net A more robust approach is to covalently attach the chromophore to a polymer backbone, either as a side chain or as part of the main chain. scholaris.carsc.org For example, the aniline nitrogen or a functional group on one of the rings could be used as a point of attachment for polymerization. Such hybrid materials are used to create poled polymer films for NLO applications or as active layers in photovoltaic devices. rsc.orgresearchgate.net

Inorganic-Organic Hybrids : The molecule can be integrated with inorganic materials through sol-gel processes. researchgate.netppu.edu By first functionalizing the chromophore with a reactive group like a triethoxysilane, it can be covalently incorporated into a silica (B1680970) or titania glass network. researchgate.net This creates rigid, thermally stable materials with high optical quality. Another approach involves embedding the chromophore within the pores of inorganic frameworks like metal-organic frameworks (MOFs) or zeolites, or attaching it to the surface of nanoparticles. rsc.orgnih.gov Such nanostructured hybrids can exhibit unique properties due to quantum confinement effects and the ordered arrangement of the chromophores, finding use in sensing, catalysis, and photonics. rsc.org

Unexplored Reactivity and Synthetic Potential of the Chemical Compound

The known synthesis of this compound is primarily achieved through the reductive amination of p-nitrobenzaldehyde with p-anisidine (B42471). nih.gov This process, which can be carried out in a two-step sequence, first forms an imine intermediate that is subsequently reduced to the final secondary amine product. nih.govresearchgate.net While this synthesis is efficient, the reactivity of the product itself offers a fertile ground for further investigation. The molecule contains several reactive sites: the nitro group, the secondary amine, and two distinct aromatic rings, which suggest a rich and varied chemistry.

The functional groups present in this compound allow for a wide range of chemical transformations, opening pathways to novel compounds. Key unexplored reactions include:

Reduction of the Nitro Group: The nitro group is readily reducible to an amine. This transformation would yield N1-(4-methoxybenzyl)-N4-phenylbenzene-1,4-diamine, a diamine derivative. Such compounds are valuable monomers for polyamides and polyimides and are key intermediates in the synthesis of azo dyes. wikipedia.org

Reactions at the Secondary Amine: The nitrogen atom of the secondary amine is nucleophilic and can undergo various reactions, such as alkylation, acylation, and arylation, to produce a diverse library of tertiary amines.

Electrophilic Aromatic Substitution: Both phenyl rings could be susceptible to electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. The methoxy-substituted ring is activated towards substitution, while the nitro-substituted ring is deactivated. This differential reactivity could allow for selective functionalization.

Oxidation Reactions: The secondary amine could potentially be oxidized, and under specific conditions, the methoxy group could be susceptible to oxidative cleavage.

The synthetic potential of this compound as a scaffold for more complex molecules is significant. Its derivatives could serve as precursors for heterocyclic compounds, polymers, and molecules with tailored electronic properties.

Table 1: Potential Reactions and Products of this compound

| Functional Group | Reaction Type | Potential Reagents | Expected Product Class |

|---|---|---|---|

| Nitro Group | Reduction | H₂, Pd/C; Fe/HCl | Substituted p-Phenylenediamine |

| Secondary Amine | N-Alkylation | Alkyl Halides | Tertiary Amine |

| Secondary Amine | N-Acylation | Acyl Chlorides, Anhydrides | Amide |

Emerging Applications and Prospective Research Avenues for this compound Derivatives

The true potential of this compound lies in the properties and applications of its derivatives. The unique combination of an electron-donating group (methoxy) and an electron-withdrawing group (nitro) connected through a flexible benzylamine (B48309) linker makes this a promising platform for developing new functional materials and biologically active compounds.

Emerging applications and research areas include:

Dyes and Pigments: The core structure is chromophoric. Modification of the structure, particularly through reactions that extend the conjugated π-system, could lead to novel dyes. Derivatives of the related compound 2-methoxy-4-nitroaniline (B147289) are precursors to commercial pigments. wikipedia.org The reduction of the nitro group to an amine would create a derivative analogous to p-phenylenediamine, a cornerstone of the dye industry. wikipedia.org

Pharmaceutical Chemistry: Aniline and nitroaromatic structures are present in many pharmacologically active molecules. The scaffold of this compound could be explored for developing new therapeutic agents. Research on structurally similar imines has indicated their potential as intermediates for pharmacologically relevant indole (B1671886) synthesis.

Materials Science: The push-pull electronic nature (donor-acceptor groups) of the molecule suggests that its derivatives could exhibit non-linear optical (NLO) properties, which are valuable for applications in telecommunications and optical computing. The detailed crystal structure analysis reveals defined intermolecular interactions like hydrogen bonding, which is crucial for creating materials with specific solid-state architectures, such as liquid crystals or organic semiconductors. nih.gov

Future research should focus on synthesizing a library of derivatives and systematically evaluating their properties. This could involve creating polymers with the diamine derivative, exploring the coordination chemistry of the molecule with various metals, and investigating the biological activity of its acylated and alkylated analogues.

Table 2: Prospective Research Avenues for Derivatives

| Derivative Class | Potential Application | Research Focus |

|---|---|---|

| Diamine Derivatives | Polymer Synthesis, Dyes | Development of high-performance polymers (e.g., aramids); Azo dye synthesis and characterization. |

| Tertiary Amine Derivatives | Pharmaceutical Scaffolds | Screening for biological activity (e.g., antimicrobial, anticancer). |

| Poly-substituted Derivatives | Non-Linear Optical Materials | Synthesis of molecules with extended conjugation and strong donor-acceptor character for NLO applications. |

Q & A

Q. What are the optimal synthetic conditions for 4-Methoxy-N-(4-nitrobenzyl)aniline, and how can yield be maximized?

The compound is synthesized via reductive amination of 4-nitrobenzaldehyde and 4-methoxyaniline (p-anisidine) using NaBH₄ as a reducing agent in methanol, with catalytic acetic acid (AcOH). Key parameters include:

- Stoichiometry : Equimolar ratios of aldehyde and amine (3.3 mmol each).

- Reaction Time : 4 hours of reflux for imine formation, followed by 2 hours of reduction at 273 K.

- Workup : Extraction with ethyl acetate and crystallization in hexane/EtOAc (2:1) yields >90% purity . For greener protocols, lemon juice can replace traditional catalysts, though yields may be moderate (requiring NMR validation) .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (Oxford Diffraction Xcalibur Sapphire3) reveals:

- Crystal System : Monoclinic, space group P2₁/n with Z = 4.

- Unit Cell Parameters : a = 7.4993 Å, b = 17.1516 Å, c = 10.0048 Å, β = 96.861° .

- Stabilization : N–H···O hydrogen bonds form centrosymmetric dimers, while C–H···O and C–H···π interactions extend into chains along the c-axis .

Q. What spectroscopic methods validate the compound’s purity and structure?

- ¹H NMR : Key signals include δ 3.68 (s, 3H, OCH₃), 4.38 (s, 2H, CH₂), and aromatic protons at δ 6.40–8.10 .

- FT-IR/Raman : Vibrational modes at 3320 cm⁻¹ (N–H stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

Advanced Research Questions

Q. How do computational studies (DFT, NBO) enhance understanding of its electronic properties and reactivity?

Density functional theory (DFT/B3LYP/6-311G(D)) reveals:

- HOMO-LUMO Gap : 4.12 eV, indicating moderate reactivity.

- NBO Analysis : Delocalization interactions stabilize the nitro and methoxy groups.

- Electrostatic Potential Maps : Highlight nucleophilic regions at the methoxy oxygen and electrophilic sites on the nitro group .

Q. How can researchers resolve discrepancies between experimental and computational data?

- Cross-Validation : Compare experimental XRD bond lengths (e.g., C–N = 1.45 Å) with DFT-optimized geometries .

- Vibrational Modes : Use scaled DFT frequencies to assign FT-IR/Raman peaks (e.g., C–H out-of-plane bends at 850 cm⁻¹) .

- NMR Chemical Shifts : GIAO calculations correlate with observed δ values, resolving ambiguities in tautomeric forms .

Q. What role do non-covalent interactions play in its supramolecular assembly?

- Hydrogen Bonding : N–H···O (2.09 Å) and C–H···O (2.34 Å) interactions drive dimerization and chain formation .

- C–H···π Interactions : Methoxy and nitrobenzene rings engage in edge-to-face stacking (distance = 3.48 Å), stabilizing the 3D lattice .

Q. What strategies improve synthesis reproducibility in scale-up experiments?

- Catalyst Optimization : Replace NaBH₄ with NaBH₃CN for milder conditions.

- Purification : Gradient recrystallization (hexane/EtOAc) minimizes byproducts.

- In Situ Monitoring : Use FT-IR to track imine intermediate formation .

Q. How is its antimicrobial activity evaluated, and what mechanistic insights exist?

- In Vitro Assays : Test against Aspergillus niger and Staphylococcus aureus via broth dilution (MIC = 32 µg/mL).

- Molecular Docking : The nitro group binds to S. aureus dihydrofolate reductase (binding energy = -8.2 kcal/mol), suggesting competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.